molecular formula C12H13ClF3NO B2595061 N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide CAS No. 13691-92-4

N-[4-chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

Cat. No. B2595061
Key on ui cas rn: 13691-92-4
M. Wt: 279.69
InChI Key: PBVCSEASIYSIDH-UHFFFAOYSA-N
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Patent
US09133182B2

Procedure details

To a solution of 4-chloro-3-(trifluoromethyl) aniline (3a) (0.5 g, 2.55 mmol) in dry THF (8 mL), cooled to 0° C., Et3N (0.4 mL, 2.76 mmol) followed by PivCl (0.34 mL, 2.8 mmol) were added. The reaction mixture was stirred at room temperature for 4 h. After completion of reaction (by TLC), the reaction mixture was diluted with water (20 mL) and extracted with EtOAc (3×15 mL). The combined organic extracts were washed with water (30 mL). The organic layer was separated dried over Na2SO4 and concentrated under reduced pressure to give the crude material which was triturated with n-hexane to afford the desired amide 3b (0.45 g, 60%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.34 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].CCN(CC)CC.[C:20](Cl)([C:22]([CH3:25])([CH3:24])[CH3:23])=[O:21]>C1COCC1.O>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:20](=[O:21])[C:22]([CH3:25])([CH3:24])[CH3:23])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
8 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CCN(CC)CC
Step Three
Name
Quantity
0.34 mL
Type
reactant
Smiles
C(=O)(C(C)(C)C)Cl
Step Four
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
After completion of reaction (by TLC)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×15 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with water (30 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude material which
CUSTOM
Type
CUSTOM
Details
was triturated with n-hexane

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)NC(C(C)(C)C)=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 63.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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